molecular formula C11H15NO2 B1338689 N-(4-hydroxybutyl)benzamide CAS No. 102877-79-2

N-(4-hydroxybutyl)benzamide

Cat. No. B1338689
M. Wt: 193.24 g/mol
InChI Key: BXWSEVKWUMTFDZ-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)benzamide, also known as HBB, is a chemical compound with the molecular formula C11H15NO2 . It is supplied by Sigma-Aldrich to researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzamides, including N-(4-hydroxybutyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

While specific chemical reactions involving N-(4-hydroxybutyl)benzamide are not mentioned in the search results, benzamides in general are known to be produced from the reaction between carboxylic acids and amines at high temperatures .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(4-hydroxybutyl)benzamide has been utilized in the field of chemical synthesis. For instance, its derivatives, N-(4-aryl-4-hydroxybutyl)benzamides, have been cyclized under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. The structural configurations of these compounds, such as the E-isomer, have been confirmed through X-ray crystallographic analysis (Browne, Skelton, & White, 1981).

Application in Coordination Chemistry

In coordination chemistry, ligands based on N-(4-hydroxybutyl)benzamide derivatives have shown promising applications. One such example is the 2-hydroxy-N-{2-[2-hydroxybutyl)amino]ethyl}benzamide ligand, which coordinates with copper ions to form anionic metalloligands. These metalloligands, when combined with lanthanide salts, yield tetranuclear [Cu-Ln]₂ complexes. These complexes have demonstrated potential in creating single-molecule magnets and single-chain magnets (Costes, Vendier, & Wernsdorfer, 2010).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of N-(4-hydroxybutyl)benzamide have been synthesized and investigated for their potential as therapeutic agents. For example, N-(4-tertbutylphenylcarbamoyl)benzamide, a synthesized derivative, displayed significant cytotoxic activity against HeLa cells, suggesting its potential as an anticancer agent (Purwanto et al., 2021).

Photocatalysis in Environmental Applications

N-(4-hydroxybutyl)benzamide derivatives have also been explored in photocatalysis for environmental applications. For example, Cu2O/TiO2, Bi2O3/TiO2, and ZnMn2O4/TiO2 heterojunctions, involving benzamide derivatives, have been investigated for their potential in water decontamination technology, demonstrating their ability to induce oxidation processes under visible light (Bessekhouad, Robert, & Weber, 2005).

Antimicrobial Research

Synthesis and biological evaluation of novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, closely related to N-(4-hydroxybutyl)benzamide, have been carried out to investigate their antimicrobial properties. These derivatives have shown broad-spectrum activity against various microorganisms, including drug-resistant strains, highlighting their potential in developing new antimicrobial agents (Ertan et al., 2007).

Future Directions

The N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) model, which involves a compound similar to N-(4-hydroxybutyl)benzamide, is an invaluable experimental tool for bladder cancer research . BBN-induced bladder cancer in rodents resembles human bladder cancer in its morphological, biological, and molecular features .

properties

IUPAC Name

N-(4-hydroxybutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-9-5-4-8-12-11(14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWSEVKWUMTFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459047
Record name Benzamide, N-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxybutyl)benzamide

CAS RN

102877-79-2
Record name Benzamide, N-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.16 mL (10 mmol) of benzoylchloride in 10 mL dichloromethane is added to 0.93 mL (10 mmol) of 4-amino-butan-1-ol and 4.2 mL (30 mmol) of triethylamine dissolved in 50 mL of dichloromethane. The mixture is stirred overnight. 50 mL of saturated sodium carbonate solution is added. The organic phase is separated, dried with sodium sulfate and the solvent evaporated.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
TY Luh, YH Chong - Synthetic Communications, 1978 - Taylor & Francis
Esters of amino-alcohols have long been considered as important biologically active compounds 1 and as intermediates for the synthesis of pharmaceutically significant materials 2 . …
P Wipf, GB Hayes - Tetrahedron, 1998 - Elsevier
Dihydro-1,3-oxazines and -thiazines were obtained by cyclodehydration of hydroxy amides and thioamides with PEG-linked Burgess reagent or under Mitsunobu conditions. Yields …
H Ni, C Li, X Shi, X Hu, H Mao - The Journal of Organic Chemistry, 2022 - ACS Publications
The combination of the radical chemistry of ligand-to-metal charge transfer with metal catalysis by a single iron salt helps to realize the visible-light-promoted N–H alkylation of amides …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
Q Zhang, B Jin, R Peng, S Lei, S Chu - Polyhedron, 2015 - Elsevier
The synthesis of a series of new symmetrical 1,3-dicarbonyl biscatecholamide ligands CH 2 [COX(CH 2 ) n CAM; X = O, NH; n = 2, 3, 4] 2 [CAM = 2,3-Ph(OH) 2 CONH] is presented. H …
IA Parshikov, PB Terent'ev… - Chemistry of Heterocyclic …, 1994 - academia.edu
By microbiological transformation we mean incomplete conversion of organic compounds by enzymes of microorganisms, accompanied by accumulation of the conversion products in …
Number of citations: 9 www.academia.edu
Q Zhang, B Jin, X Wang, S Lei, Z Shi… - Royal Society …, 2018 - royalsocietypublishing.org
There is a growing interest in the development of new iron chelators as novel promising therapeutic strategies for neurodegenerative disorders. In this article, a series of mono(…
Number of citations: 22 royalsocietypublishing.org
F Wang, KJ Frankowski - The Journal of Organic Chemistry, 2022 - ACS Publications
We developed an electrochemical carboamidation sequence that affords either cyclic β-amidoamine products via direct functionalization or linear hydroxybisamide products via a ring …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
Q Zhang, B Jin, Z Shi, X Wang, Q Liu, S Lei, R Peng - Scientific Reports, 2016 - nature.com
A series of novel hexadentate enterobactin analogues, which contain three catechol chelating moieties attached to different molecular scaffolds with flexible alkyl chain lengths, were …
Number of citations: 9 0-www-nature-com.brum.beds.ac.uk
MJ Petersson, ID Jenkins, WA Loughlin - Organic & Biomolecular …, 2009 - pubs.rsc.org
β-Hydroxy amides6 and 7 were treated with triphenylphosphonium anhydride trifluoromethane sulfonate (3), or the cyclic analogue 4, to generate 2-oxazolines 5 and 8 under mild …
Number of citations: 47 0-pubs-rsc-org.brum.beds.ac.uk
Q Zhang, B Jin, R Peng, X Wang, Z Shi, Q Liu… - International Journal of …, 2017 - hindawi.com
A series of uranyl complexes have been synthesized by reacting hexadentate ligands CH 2 [COO (CH 2 ) n CAM; , 3, 4] 2 [CAM = 2,3-Ph(OH) 2 CONH] containing the catecholamide (…
Number of citations: 5 www.hindawi.com

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